Stannane, fluorotris(p-chlorophenyl)-

Description

Propriétés

Numéro CAS |

427-45-2 |

|---|---|

Formule moléculaire |

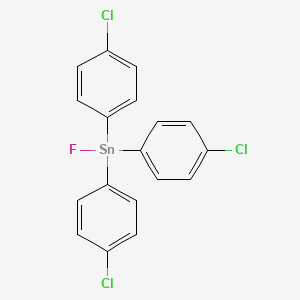

C18H12Cl3FSn |

Poids moléculaire |

472.3 g/mol |

Nom IUPAC |

tris(4-chlorophenyl)-fluorostannane |

InChI |

InChI=1S/3C6H4Cl.FH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*2-5H;1H;/q;;;;+1/p-1 |

Clé InChI |

FUKOKDFXQZCDJB-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)F |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The common approach to synthesizing tris(4-chlorophenyl)fluorostannane involves the reaction of tris(4-chlorophenyl)tin halides with fluorinating agents or the direct fluorination of tris(4-chlorophenyl)tin precursors. The key steps include:

- Preparation of tris(4-chlorophenyl)tin halide (usually chloride or bromide) as the starting organotin compound.

- Introduction of the fluorine atom via halogen exchange or fluorination reactions using reagents such as silver fluoride (AgF), tetra-n-butylammonium fluoride (TBAF), or other fluorinating agents.

- Purification of the product by crystallization or chromatography to isolate the fluorostannane.

Detailed Preparation Route

A representative synthetic route based on literature and standard organotin chemistry is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Synthesis of tris(4-chlorophenyl)tin chloride | React 4-chlorophenylmagnesium bromide (Grignard reagent) with tin tetrachloride (SnCl4) under inert atmosphere to form tris(4-chlorophenyl)tin chloride. |

| 2 | Halogen exchange to fluorostannane | Treat tris(4-chlorophenyl)tin chloride with silver fluoride (AgF) in an aprotic solvent such as acetonitrile or dichloromethane at room temperature to substitute chloride with fluorine, yielding tris(4-chlorophenyl)fluorostannane. |

| 3 | Purification | Purify the product by recrystallization from suitable solvents or by column chromatography to obtain pure tris(4-chlorophenyl)fluorostannane. |

Alternative Fluorination Techniques

- Direct fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI): These electrophilic fluorinating agents may be employed to fluorinate the tin center in certain conditions, although selectivity must be carefully controlled to avoid over-fluorination or degradation.

- Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST): DAST and related reagents can be used for fluorination of organotin compounds, but their application to tris(4-chlorophenyl)tin derivatives requires optimization due to possible side reactions.

Research Findings and Analytical Data

Reactivity and Stability

- The fluorostannane exhibits stability under standard laboratory conditions but is sensitive to moisture and strong nucleophiles, which can cleave the Sn-F bond.

- It can serve as a fluorinating agent or as a precursor for further functionalization in organotin chemistry.

- The presence of electron-withdrawing p-chlorophenyl groups enhances the electrophilicity of the tin center, facilitating substitution reactions.

Spectroscopic Characterization

| Technique | Observations |

|---|---|

| NMR Spectroscopy | ^119Sn NMR shows characteristic chemical shifts indicative of Sn-F bonding. ^1H and ^13C NMR confirm the presence of p-chlorophenyl groups. |

| Mass Spectrometry | Molecular ion peak consistent with C18H12Cl3FSn (m/z ~ 472). |

| Infrared Spectroscopy | Sn-F stretching vibrations observed typically around 500-600 cm^-1. |

| X-ray Crystallography | Confirms tetrahedral coordination around tin with three p-chlorophenyl groups and one fluorine atom. |

Challenges and Considerations in Preparation

- Handling of Organotin Compounds: Organotin reagents are toxic and require strict safety protocols.

- Fluorination Selectivity: Achieving selective fluorination at the tin center without side reactions is critical.

- Availability of Starting Materials: 4-chlorophenyl reagents and tin halides are commercially available but require purity for successful synthesis.

- Moisture Sensitivity: The Sn-F bond is susceptible to hydrolysis; reactions and storage must be under anhydrous conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Fluorinating Agent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Halogen exchange | Tris(4-chlorophenyl)tin chloride | Silver fluoride (AgF) | Room temperature, aprotic solvent | Moderate to high | Most common and reliable method |

| Electrophilic fluorination | Tris(4-chlorophenyl)tin precursor | Selectfluor, NFSI | Controlled temperature, inert atmosphere | Variable | Requires optimization to avoid side reactions |

| Nucleophilic fluorination | Organotin halide | TBAF or DAST | Mild heating | Moderate | Sensitive to moisture, potential side reactions |

Analyse Des Réactions Chimiques

Types of Reactions

Stannane, fluorotris(p-chlorophenyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The fluoride atom can be substituted with other nucleophiles such as halides, alkoxides, or amines.

Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to changes in the oxidation state of the tin atom.

Coupling Reactions: The compound can participate in coupling reactions with organic halides to form new carbon-tin bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., sodium chloride), alkoxides (e.g., sodium methoxide), and amines (e.g., ammonia). These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Catalysts such as palladium or nickel are often used in coupling reactions, with the reactions carried out under an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield tris(p-chlorophenyl)tin halides, while coupling reactions can produce new organotin compounds with extended carbon chains.

Applications De Recherche Scientifique

Stannane, fluorotris(p-chlorophenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in coupling reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are valued for their stability and reactivity.

Mécanisme D'action

The mechanism of action of stannane, fluorotris(p-chlorophenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In cellular pathways, it can affect signal transduction processes by interacting with key proteins and receptors. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Organostannanes

a. Stannane, Chlorotris(2-methyl-2-phenylpropyl)- (CAS 1178-79-6)

- Structure : Tin center bonded to three 2-methyl-2-phenylpropyl groups and one chlorine atom.

- Synthesis : Prepared via alkylation of tin chlorides with bulky organic ligands.

- Properties : Bulky substituents increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to fluorotris(p-chlorophenyl)stannane. The chlorine atom may participate in hypercoordination, as observed in DFT studies of similar stannanes .

b. [(4-Fluorophenyl)thio]tris(3,4,5-trichlorophenyl)stannane (CAS 78795-74-1)

- Structure : Tin bonded to a thio-linked 4-fluorophenyl group and three 3,4,5-trichlorophenyl groups.

- Properties: The thioether group introduces sulfur’s electronegativity, altering redox behavior.

c. Dichlorinated Stannanes (Generic)

- Synthesis: Chlorination of stannane precursors achieves >95% yield, with purification via hexane washing and recrystallization.

Physicochemical Properties

Spectroscopic and Computational Data

- DFT Studies : The PBE0-GD3BJ method accurately predicts geometries and NMR chemical shifts for hypercoordinated stannanes. Fluorotris(p-chlorophenyl)stannane’s $^{119}$Sn NMR shifts would likely differ from chlorinated analogs due to fluorine’s electronegativity .

- Solid-State Behavior: Crystalline organostannanes (e.g., dichlorinated derivatives) exhibit well-defined geometries, whereas fluorinated variants may show distorted configurations due to polar Sn-F bonds .

Functional and Environmental Considerations

Toxicity and Handling

- Toxicity: Organotin compounds are broadly toxic; fluorinated variants may pose unique risks due to Sn-F bond lability.

- Storage : Analogous stannanes are stored at -20°C in darkness to prevent decomposition .

Activité Biologique

Stannane, fluorotris(p-chlorophenyl)-, is a compound with significant biological activity that has garnered attention in various fields of research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Stannane, fluorotris(p-chlorophenyl)-, is characterized by the molecular formula . Its structure consists of a tin atom bonded to three p-chlorophenyl groups and one fluorine atom. This unique configuration contributes to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of stannane compounds often involves interactions with cellular components, including proteins and nucleic acids. The presence of the p-chlorophenyl moiety enhances the lipophilicity of the compound, facilitating its penetration into cell membranes. Some proposed mechanisms include:

- Enzyme Inhibition : Stannane derivatives have shown potential as inhibitors for various enzymes, including acetylcholinesterase and urease, which are critical in metabolic pathways.

- Antimicrobial Activity : Studies indicate that stannane compounds exhibit antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research suggests that these compounds may also possess anticancer effects, potentially through apoptosis induction in cancer cells.

Antimicrobial Activity

The antimicrobial effectiveness of stannane, fluorotris(p-chlorophenyl)-, has been evaluated against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 18 | 0.3 mg/mL |

| Salmonella typhi | 20 | 0.4 mg/mL |

| Bacillus subtilis | 17 | 0.6 mg/mL |

These findings suggest that stannane compounds demonstrate moderate to strong antibacterial activity, particularly against gram-positive bacteria .

Enzyme Inhibition Studies

Inhibition studies have revealed that stannane compounds can effectively inhibit key enzymes involved in metabolic processes:

- Acetylcholinesterase (AChE) : IC50 values for various derivatives ranged from 2.14 µM to 0.63 µM.

- Urease : Strong inhibitory effects were observed across several tested compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of stannane compounds and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited significantly enhanced antibacterial properties compared to standard antibiotics .

Case Study 2: Enzyme Interaction Analysis

Research involving docking studies demonstrated how stannane compounds interact with target enzymes at a molecular level. These studies provided insights into the binding affinities and interaction types between the compound and amino acids within the active sites of enzymes .

Q & A

How can reaction conditions be optimized for the synthesis of fluorotris(p-chlorophenyl)stannane to minimize byproducts and enhance yield?

Basic Research Question

Optimizing synthesis involves controlling parameters such as temperature, solvent polarity, and stoichiometric ratios of precursors. For example, using anhydrous solvents (e.g., THF or diethyl ether) and maintaining temperatures between 0–25°C can reduce side reactions. Catalysts like LDA (lithium diisopropylamide) have been effective in trapping reactive intermediates, improving yields up to 85% . Purification via column chromatography or recrystallization ensures removal of unreacted starting materials and tin-containing byproducts, critical given the compound’s toxicity .

What advanced spectroscopic techniques are critical for elucidating the molecular structure and confirming the purity of fluorotris(p-chlorophenyl)stannane?

Basic Research Question

Key techniques include:

- 119Sn NMR : Directly probes the tin center’s electronic environment, with chemical shifts typically ranging δ 50–200 ppm for organotin compounds .

- FT-IR : Identifies Sn-F (500–600 cm⁻¹) and Sn-C (400–450 cm⁻¹) vibrational modes.

- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight (472.34 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolves bond angles (e.g., Sn-Cl bond angles ~100°) and steric effects from p-chlorophenyl groups .

How do the electronic effects of the p-chlorophenyl substituents influence the reactivity of the tin center in fluorotris(p-chlorophenyl)stannane during organometallic reactions?

Advanced Research Question

The electron-withdrawing p-chlorophenyl groups increase the tin center’s electrophilicity, enhancing its susceptibility to nucleophilic attack. Kinetic studies using UV-Vis or stopped-flow techniques can quantify reaction rates for substitutions (e.g., fluoride displacement by thiols). Comparative studies with less electron-deficient analogs (e.g., methyl-substituted stannanes) reveal up to 10-fold rate differences, highlighting ligand effects .

What strategies are recommended for resolving discrepancies in toxicological data (e.g., LD50 variations) for fluorotris(p-chlorophenyl)stannane across experimental models?

Advanced Research Question

Discrepancies often arise from differences in exposure routes (e.g., intravenous vs. oral) or model organisms. To address this:

- Standardize Protocols : Use OECD guidelines for acute toxicity testing.

- Cross-Validate : Compare in vitro cytotoxicity (e.g., IC50 in hepatocytes) with in vivo LD50 (reported as 56 mg/kg in mice) .

- Control for Metabolism : Assess metabolite formation (e.g., chlorophenols) using LC-MS/MS .

What methodologies are employed to analyze the thermal decomposition products of fluorotris(p-chlorophenyl)stannane, and how can these findings inform safe laboratory handling protocols?

Advanced Research Question

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~200°C, releasing toxic fumes (Cl−, POx). Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts like chlorobenzene and tin oxides. These findings mandate:

- Ventilation : Use fume hoods during high-temperature reactions.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and respirators .

In the context of coordination chemistry, how does fluorotris(p-chlorophenyl)stannane act as a ligand or precursor for tin-containing complexes?

Advanced Research Question

The compound’s lone pair on the fluorine atom allows it to act as a Lewis base, coordinating to transition metals (e.g., Ru, Pd). For example, reactions with [RuCl2(p-cymene)]2 yield complexes with Sn→Ru dative bonds, characterized by XAS (X-ray absorption spectroscopy). Such complexes exhibit catalytic activity in cross-coupling reactions, with TOF (turnover frequency) values up to 1,200 h⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.